![molecular formula C13H20N2O2 B6596648 tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate CAS No. 255060-77-6](/img/structure/B6596648.png)
tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate
Descripción general
Descripción
“tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate” is a chemical compound with the molecular weight of 236.31 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Environmental Degradation and Biodegradation
Biodegradation of Ethyl tert-butyl Ether (ETBE) in Soil and Groundwater : This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate related to tert-butyl compounds, in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes and the potential limitations of ETBE metabolism due to its ether structure and slow degradation kinetics were discussed (Thornton et al., 2020).
Microbial Degradation of Methyl tert-butyl Ether (MTBE) and Tert-butyl Alcohol (TBA) : This review details the thermodynamics of degradation processes and aerobic pathways for MTBE and TBA, highlighting the influence of site-specific conditions on the biodegradability of these compounds (Schmidt et al., 2004).
Catalytic Decomposition
- Decomposition of MTBE by Adding Hydrogen in a Cold Plasma Reactor : This study reviews the application of radio frequency plasma reactors for the decomposition of air toxics, including MTBE, suggesting alternative methods for converting MTBE into less harmful substances (Hsieh et al., 2011).
Review of Toxicity and Environmental Occurrence
Synthetic Phenolic Antioxidants : This review discusses environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds related to tert-butyl groups, suggesting potential hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).
Hazards of Urethane (Ethyl Carbamate) : This review covers urethane's use, its carcinogenic influence in animals, and the safety of its use by laboratory personnel, providing a context for understanding the toxicological profile of carbamate compounds (Field & Lang, 1988).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXQRGJLFEFGJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192022 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
255060-77-6 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=255060-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


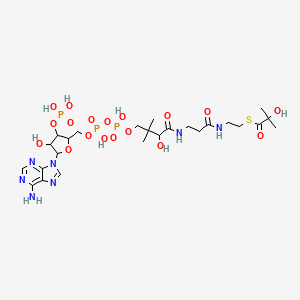
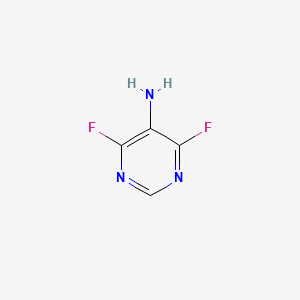
![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)
![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)
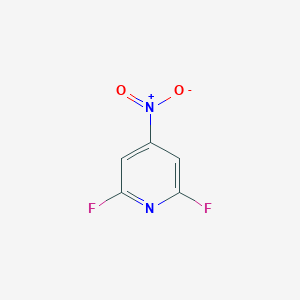

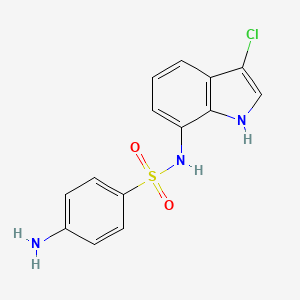
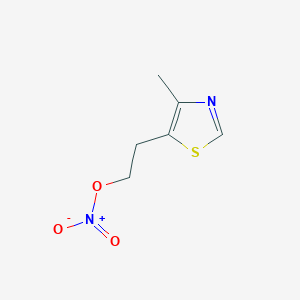
![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)
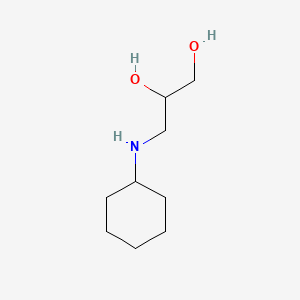
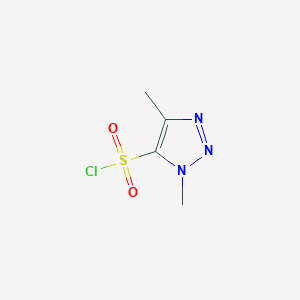
![tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate](/img/structure/B6596638.png)
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)